
2-Chloro-3,5-dimethylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,5-dimethylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C10H9ClN2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-dimethylquinoxaline typically involves the reaction of 3,5-dimethylbenzene-1,2-diamine with 2-chlorobenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoxaline ring. The reaction is usually carried out in the presence of a catalyst such as phosphorous oxychloride (POCl3) and requires refluxing for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically cooled, filtered, and recrystallized to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3,5-dimethylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents.
Major Products:
- Substituted quinoxalines
- Oxidized or reduced derivatives
- Coupled products with various aromatic or aliphatic groups .
Aplicaciones Científicas De Investigación
2-Chloro-3,5-dimethylquinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,5-dimethylquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with a similar structure but without the chlorine and methyl groups.
2,3-Dimethylquinoxaline: Lacks the chlorine atom but has similar properties.
2-Chloroquinoxaline: Similar structure but without the methyl groups.
Uniqueness: 2-Chloro-3,5-dimethylquinoxaline is unique due to the presence of both chlorine and methyl groups, which confer specific chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propiedades
Fórmula molecular |
C10H9ClN2 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
2-chloro-3,5-dimethylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)12-7(2)10(11)13-8/h3-5H,1-2H3 |
Clave InChI |
KPXKJCNRFZNVCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C(C(=N2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


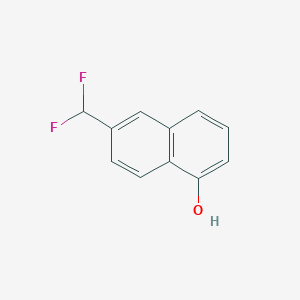
![tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11906274.png)
![8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11906279.png)
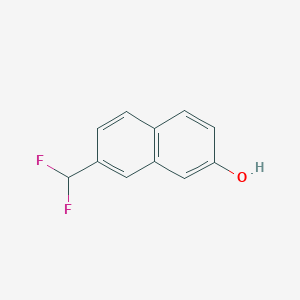
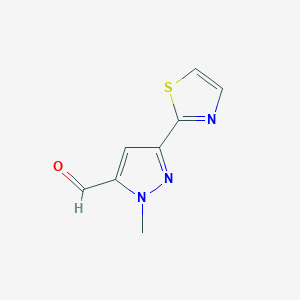
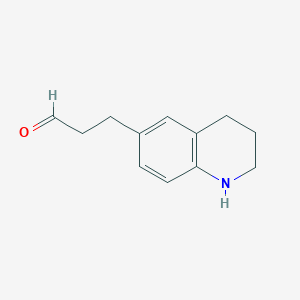

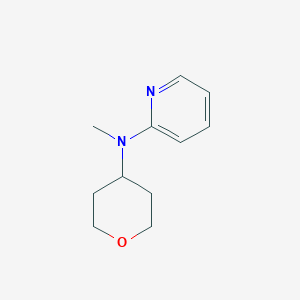
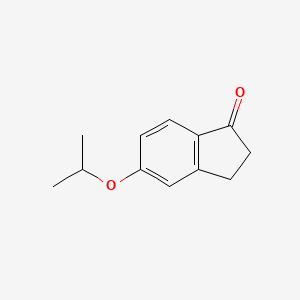
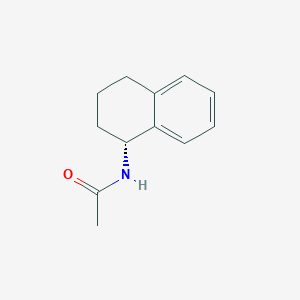

![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)


